An In-Depth Technical Guide to the Synthesis and Characterization of 4-butyl-7-hydroxy-2H-chromen-2-one
An In-Depth Technical Guide to the Synthesis and Characterization of 4-butyl-7-hydroxy-2H-chromen-2-one
This guide provides a comprehensive technical overview for the synthesis and characterization of 4-butyl-7-hydroxy-2H-chromen-2-one, a coumarin derivative with significant potential in medicinal chemistry and materials science.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering a detailed methodology rooted in established chemical principles and supported by robust analytical validation.
Introduction: The Significance of the Coumarin Scaffold
Coumarins, a class of benzopyrone compounds, are prevalent in nature and form the core of numerous molecules with diverse biological activities, including antibacterial, anti-inflammatory, and anticoagulant properties.[1] The substituent at the 4-position of the coumarin ring plays a crucial role in modulating its biological and photophysical properties. The introduction of a butyl group at this position can enhance lipophilicity, potentially influencing cell membrane permeability and interaction with biological targets. The 7-hydroxy substituent is a common feature in fluorescent coumarins, making these compounds valuable as probes and labels in biological systems. This guide will focus on a reliable synthetic route to 4-butyl-7-hydroxy-2H-chromen-2-one and the analytical techniques required to confirm its structure and purity.
Synthesis of 4-butyl-7-hydroxy-2H-chromen-2-one: The Pechmann Condensation
The most direct and widely employed method for the synthesis of 4-substituted-7-hydroxycoumarins is the Pechmann condensation.[3] This acid-catalyzed reaction involves the condensation of a phenol with a β-ketoester. In this case, resorcinol will serve as the phenol, and ethyl 3-oxoheptanoate will provide the butyl group at the 4-position.
Reaction Mechanism
The Pechmann condensation proceeds through a series of acid-catalyzed steps:
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Transesterification: The carbonyl group of the β-ketoester is protonated by the strong acid catalyst (e.g., sulfuric acid), making it more electrophilic. The hydroxyl group of resorcinol then attacks the carbonyl carbon, leading to a transesterification reaction.
-
Intramolecular Hydroxyalkylation: The newly formed ester undergoes an intramolecular electrophilic aromatic substitution, where the electron-rich aromatic ring of the resorcinol moiety attacks the protonated ketone carbonyl.
-
Dehydration: The resulting cyclic intermediate readily dehydrates to form the stable, conjugated pyrone ring system of the coumarin.
Caption: Generalized workflow of the Pechmann Condensation.
Experimental Protocol
Materials:
-
Resorcinol
-
Ethyl 3-oxoheptanoate
-
Concentrated Sulfuric Acid (98%)
-
Ethanol
-
Deionized Water
-
Ice
Procedure:
-
Reaction Setup: In a flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly add concentrated sulfuric acid.[3][4]
-
Addition of Reactants: To the chilled sulfuric acid, add resorcinol and ethyl 3-oxoheptanoate sequentially, ensuring the temperature remains below 10 °C.[3]
-
Reaction: Stir the mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Pour the reaction mixture slowly into a beaker containing crushed ice with constant stirring. The crude product will precipitate out of the solution.
-
Isolation: Collect the precipitate by vacuum filtration and wash thoroughly with cold deionized water to remove any residual acid.[5]
-
Purification: Recrystallize the crude product from an appropriate solvent system, such as ethanol-water, to obtain the pure 4-butyl-7-hydroxy-2H-chromen-2-one.[5]
| Parameter | Value | Rationale |
| Reactant Ratio | Resorcinol : Ethyl 3-oxoheptanoate (1 : 1.1) | A slight excess of the β-ketoester ensures complete consumption of the resorcinol. |
| Catalyst | Concentrated H₂SO₄ | A strong acid is required to effectively catalyze the condensation and dehydration steps.[3] |
| Temperature | 0-10 °C (initial), then Room Temperature | Initial cooling controls the exothermic reaction between the acid and reactants. The reaction then proceeds efficiently at room temperature.[3] |
| Reaction Time | 12-24 hours | Allows for the reaction to proceed to completion. |
| Purification | Recrystallization | A standard and effective method for purifying solid organic compounds.[5] |
Characterization of 4-butyl-7-hydroxy-2H-chromen-2-one
A combination of spectroscopic and analytical techniques is essential to confirm the identity and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure.[6]
¹H NMR (Proton NMR): The ¹H NMR spectrum will provide information about the different types of protons and their connectivity in the molecule.
| Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.5 | Singlet | 1H | Phenolic -OH |
| ~7.5 | Doublet | 1H | H-5 |
| ~6.8 | Doublet of doublets | 1H | H-6 |
| ~6.7 | Doublet | 1H | H-8 |
| ~6.1 | Singlet | 1H | H-3 |
| ~2.8 | Triplet | 2H | -CH₂- (alpha to C4) |
| ~1.6 | Multiplet | 2H | -CH₂- |
| ~1.4 | Multiplet | 2H | -CH₂- |
| ~0.9 | Triplet | 3H | -CH₃ |
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will confirm the carbon framework of the molecule.
| Expected Chemical Shift (δ, ppm) | Assignment |
| ~162 | C=O (Lactone) |
| ~161 | C-7 |
| ~155 | C-9 |
| ~154 | C-4 |
| ~126 | C-5 |
| ~113 | C-6 |
| ~112 | C-3 |
| ~110 | C-10 |
| ~102 | C-8 |
| ~34 | -CH₂- (alpha to C4) |
| ~29 | -CH₂- |
| ~22 | -CH₂- |
| ~14 | -CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.[7][8]
| Expected Wavenumber (cm⁻¹) | Functional Group |
| 3200-3600 (broad) | O-H stretch (phenolic) |
| ~1720 | C=O stretch (lactone) |
| 1600-1450 | C=C stretch (aromatic) |
| ~1270 | C-O stretch (ester) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.[9][10]
-
Expected Molecular Ion Peak (M⁺): m/z = 218.09
Analytical Workflow
Caption: A typical workflow for the analytical characterization of a synthesized compound.
Conclusion and Future Perspectives
This guide has outlined a robust and reliable methodology for the synthesis of 4-butyl-7-hydroxy-2H-chromen-2-one via the Pechmann condensation, a cornerstone reaction in coumarin chemistry. The detailed characterization workflow, employing a suite of modern analytical techniques, ensures the unambiguous confirmation of the target molecule's structure and purity. The principles and protocols described herein provide a solid foundation for researchers to produce this valuable compound for further investigation into its biological and material science applications. Future work could explore the optimization of the reaction conditions, potentially employing greener catalysts or solvent systems, and the derivatization of the 7-hydroxy group to further modulate the compound's properties.
References
-
ResearchGate. Synthesis of 7-hydroxy-4 methyl-2H-chromen-2-one (1) a. Concentrated H... [Online]. Available at: [Link]
-
SciSpace. Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. [Online]. Available at: [Link]
-
International Journal of Pharmaceutical, Chemical, and Biological Sciences. SYNTHESIS AND CHARACTERIZATION OF NEW 7-HYDROXY-4-METHYL COUMARIN INCORPORATED FLAVANONE AND ISOXAZOLINE DERIVATIVES. [Online]. Available at: [Link]
-
PMC - NIH. Synthesis and Antibacterial Activities of Novel 4-Hydroxy-7-hydroxy- and 3-Carboxycoumarin Derivatives. [Online]. Available at: [Link]
-
ACS Publications. Pd(II)-Catalyzed Heteroarylative Difunctionalization of Unactivated Alkenes via Cascade Nucleopalladation of Alkynes | JACS Au. [Online]. Available at: [Link]
-
RSC Publishing. The synthesis of two long-chain N-hydroxy amino coumarin compounds and their applications in the analysis of aldehydes. [Online]. Available at: [Link]
-
Synthesis, characterisation and X-ray diffraction studies of 8-(4-phenyl-2-azothiazolyl)-7 -hydroxy-4-methylcoumarin. [Online]. Available at: [Link]
-
YouTube. 7-hydroxy-4-methyl coumarin : Organic Synthesis ( Pechman Condensation ). [Online]. Available at: [Link]
- Google Patents. 7-hydroxycoumarin preparation - US3503996A. [Online].
-
ResearchGate. Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. [Online]. Available at: [Link]
-
ResearchGate. 1 H-NMR data of 7-hydroxy-4-methyl coumarin compared with previous literature.. [Online]. Available at: [Link]
-
ResearchGate. FT-IR spectra of the obtained coumarin derivatives.. [Online]. Available at: [Link]
-
ResearchGate. Mass spectrum of 4-hydroxythiocoumarin.. [Online]. Available at: [Link]
-
Design, preparation and characterization of 7-hydroxy-4-methylcoumarin based deep eutectic solvents Martina Jakovljević Kovač1. [Online]. Available at: [Link]
-
International Journal of Research in Engineering and Science. Vibrational Spectra and Electronic Structural Studies of Some Coumarins. [Online]. Available at: [Link]
-
ResearchGate. (PDF) The Synthesis and Characterization of 7-Hydroxy-4-Methylcoumarin and the Investigation of the Fluorescence Properties of Its 7-Hydroxy-4-Methylcoumarin-Chitosan Films. [Online]. Available at: [Link]
-
Frontiers. 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. [Online]. Available at: [Link]
-
1. 7-Hydroxy-4-methyl-chromen-2-one1 1H NMR (400 MHz, DMSO-d6). [Online]. Available at: [Link]
-
ResearchGate. Infrared spectrum of coumarin experimental and calculated (B3LYP/6-3¹1+G) is shown here.*. [Online]. Available at: [Link]
-
MDPI. Biodegradation of 7-Hydroxycoumarin in Pseudomonas mandelii 7HK4 via ipso-Hydroxylation of 3-(2,4-Dihydroxyphenyl)-propionic Acid. [Online]. Available at: [Link]
-
NIH. New Metabolites of Coumarin Detected in Human Urine Using Ultra Performance Liquid Chromatography/Quadrupole-Time-of-Flight Tandem Mass Spectrometry. [Online]. Available at: [Link]
-
ResearchGate. Synthesis of 7-hydroxy-4-methylcoumarin via the Pechmann reaction with PVP-supported phosphotungstic acid catalyst | Request PDF. [Online]. Available at: [Link]
- Google Patents. Process for the production of 4-hydroxycoumarin - US2781361A. [Online].
-
ProQuest. UV-Visible, FT-IR, FT-Raman, NMR Spectra, Molecular Structure, ESP and HOMO–LUMO Investigation of Coumarin Derivative. [Online]. Available at: [Link]
-
MDPI. Spectral Properties of Substituted Coumarins in Solution and Polymer Matrices. [Online]. Available at: [Link]
-
MassBank. msbnk-ufz-uf419351. [Online]. Available at: [Link]
-
SLS. 4-Hydroxycoumarin, 98% | H23805-500G | SIGMA-ALDRICH. [Online]. Available at: [Link]
-
ResearchGate. MS/MS spectra of coumarin using different collision energies (15, 20,.... [Online]. Available at: [Link]
Sources
- 1. Synthesis and Antibacterial Activities of Novel 4-Hydroxy-7-hydroxy- and 3-Carboxycoumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold [frontiersin.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ijres.org [ijres.org]
- 8. researchgate.net [researchgate.net]
- 9. New Metabolites of Coumarin Detected in Human Urine Using Ultra Performance Liquid Chromatography/Quadrupole-Time-of-Flight Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
